(2-Iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM2233 involves the reaction of 2-iodobenzoyl chloride with 1-(N-methylpiperidin-2-yl)methylindole. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of AM2233 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
AM2233 undergoes various chemical reactions, including:
Oxidation: AM2233 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Substitution reactions can occur at the indole or benzoyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions include monohydroxy-AM2233, N-desmethyl-AM2233, and other hydroxylated or reduced metabolites .
Scientific Research Applications
AM2233 has several scientific research applications:
Chemistry: Used as a radioligand for studying the distribution of cannabinoid receptors.
Biology: Helps in understanding the role of cannabinoid receptors in various biological processes.
Medicine: Potential use in developing therapeutic agents targeting cannabinoid receptors.
Industry: Used in forensic toxicology for the detection of synthetic cannabinoids.
Mechanism of Action
AM2233 acts as a full agonist for the cannabinoid receptors, with a high affinity for both CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological effects. The activation of CB1 receptors in the brain is associated with the psychoactive effects of cannabinoids .
Comparison with Similar Compounds
Similar Compounds
JWH-018: Another synthetic cannabinoid with similar receptor affinity but different chemical structure.
WIN 55,212-2: A synthetic cannabinoid with lower potency compared to AM2233.
AM-1220: Similar in structure but with different pharmacological properties.
Uniqueness of AM2233
AM2233 is unique due to its high potency and selectivity for cannabinoid receptors. It has a higher affinity for CB1 receptors compared to other synthetic cannabinoids, making it a valuable tool for research .
Properties
IUPAC Name |
(2-iodophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IN2O/c1-24-13-7-6-8-16(24)14-25-15-19(17-9-3-5-12-21(17)25)22(26)18-10-2-4-11-20(18)23/h2-5,9-12,15-16H,6-8,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLCYQTUSSEGPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014171 | |
Record name | AM-2233 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444912-75-8 | |
Record name | 1-[(N-Methyl-2-piperidinyl)methyl]-3-(2-iodobenzoyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444912-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AM-2233 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM-2233 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 444912-75-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AM-2233, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z489688DK3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AM-2233 interact with its target and what are the downstream effects?
A: AM-2233 acts as an agonist of cannabinoid receptors, primarily CB₁ and CB₂. [] While its exact mechanism of action requires further investigation, binding to these receptors is known to influence various signaling pathways within the central and peripheral nervous systems. []
Q2: What is the structural characterization of AM-2233?
A2: * Molecular Formula: C₂₄H₂₇IN₂O * Molecular Weight: 486.38 g/mol
Q3: What are the in vitro metabolic pathways of AM-2233?
A: Research using human liver microsomes (HLM) and CYP450 isoenzymes (3A4 and 2B6) revealed that AM-2233 undergoes metabolism primarily through monohydroxylation and N-demethylation reactions. []
Q4: How is AM-2233 detected in biological samples?
A: Analytical techniques like UHPSFC-MS/MS and UHPLC-MS/MS are employed for the determination of AM-2233 and its metabolites in urine. [] These methods offer high sensitivity and specificity for detecting this compound in complex biological matrices.
Q5: Are there any known structural analogs of AM-2233 and how do they compare in terms of activity?
A: Yes, AM-2233 shares structural similarities with other synthetic cannabinoids, notably JWH-250 and AM-1220. [, ] While the core structure remains similar, variations in specific functional groups can significantly impact their binding affinities for cannabinoid receptors and potentially alter their pharmacological effects. [] For instance, AM-2233 exhibits a 2.3-fold lower affinity for CB₁ receptors compared to JWH-250. []
Q6: What are the challenges associated with the emergence of AM-2233 and similar compounds?
A: The continuous appearance of novel synthetic cannabinoids like AM-2233 poses significant challenges for forensic analysis, toxicological screening, and public health surveillance. [, ] Their rapidly evolving structures often necessitate the development of new analytical methods for accurate identification and quantification. [] Furthermore, limited information regarding their pharmacological and toxicological profiles raises concerns about potential health risks associated with their use. []
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